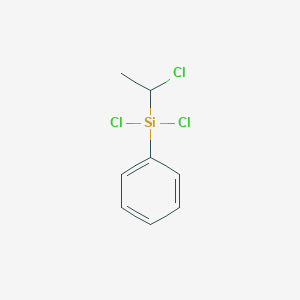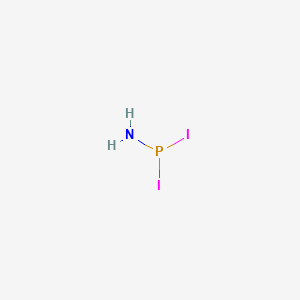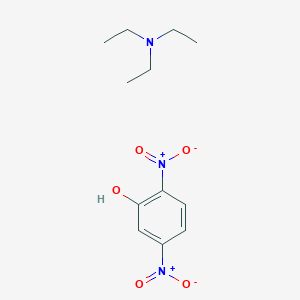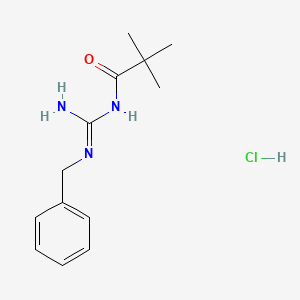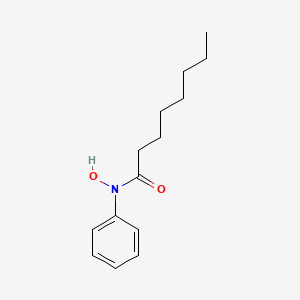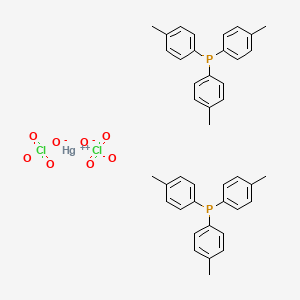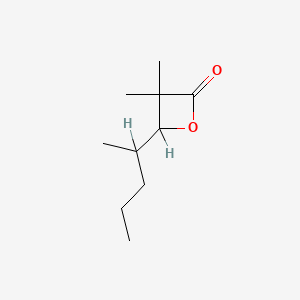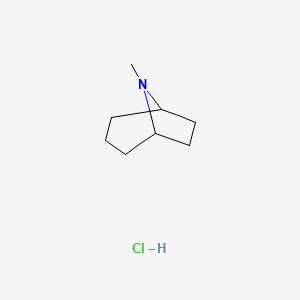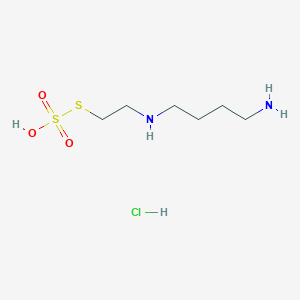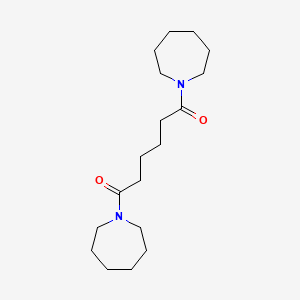
1,6-Di(azepan-1-yl)hexane-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Di(azepan-1-yl)hexane-1,6-dione is a chemical compound with the molecular formula C18H32N2O2 It features two azepane rings attached to a hexane backbone, with ketone groups at the 1 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Di(azepan-1-yl)hexane-1,6-dione typically involves the reaction of hexane-1,6-dione with azepane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Di(azepan-1-yl)hexane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The azepane rings can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, with conditions tailored to the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1,6-Di(azepan-1-yl)hexane-1,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,6-Di(azepan-1-yl)hexane-1,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Di(azepan-1-yl)hexane-1,6-dione: shares similarities with other compounds containing azepane rings and ketone groups.
Azone® (1-dodecylazacycloheptan-2-one): Known for its use as a penetration enhancer in transdermal drug delivery.
Uniqueness
This compound is unique due to its specific combination of azepane rings and hexane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
24686-22-4 |
|---|---|
Fórmula molecular |
C18H32N2O2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
1,6-bis(azepan-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C18H32N2O2/c21-17(19-13-7-1-2-8-14-19)11-5-6-12-18(22)20-15-9-3-4-10-16-20/h1-16H2 |
Clave InChI |
BPCSJBSQFHKGSY-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C(=O)CCCCC(=O)N2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)

